![molecular formula C15H27NO2 B14567276 1-[(1,3-Dioxaspiro[5.5]undecan-4-yl)methyl]piperidine CAS No. 61531-60-0](/img/structure/B14567276.png)
1-[(1,3-Dioxaspiro[5.5]undecan-4-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,3-Dioxaspiro[55]undecan-4-yl)methyl]piperidine is a chemical compound characterized by a spirocyclic structure, which includes a piperidine ring and a 1,3-dioxaspiro[55]undecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Dioxaspiro[5.5]undecan-4-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable spirocyclic precursor. One common method involves the use of 1,3-dioxaspiro[5.5]undecane-4-carbaldehyde, which reacts with piperidine under acidic or basic conditions to form the desired product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-Dioxaspiro[5.5]undecan-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(1,3-Dioxaspiro[5.5]undecan-4-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(1,3-Dioxaspiro[5.5]undecan-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol
- 1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl chloride
- 1,7-Dioxaspiro[5.5]undecane
Uniqueness
1-[(1,3-Dioxaspiro[55]undecan-4-yl)methyl]piperidine is unique due to its combination of a piperidine ring with a spirocyclic structure This unique arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
CAS No. |
61531-60-0 |
|---|---|
Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
1-(1,3-dioxaspiro[5.5]undecan-4-ylmethyl)piperidine |
InChI |
InChI=1S/C15H27NO2/c1-3-7-15(8-4-1)11-14(17-13-18-15)12-16-9-5-2-6-10-16/h14H,1-13H2 |
InChI Key |
FKJHVDLSGJHQME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(OCO2)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


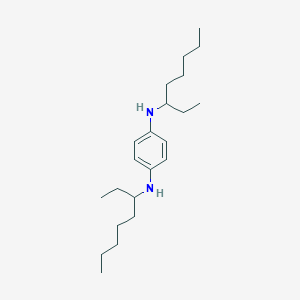
![Dimethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14567206.png)
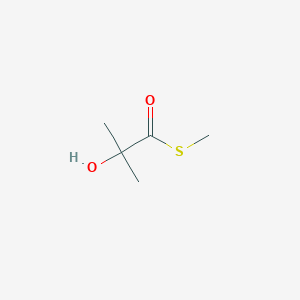
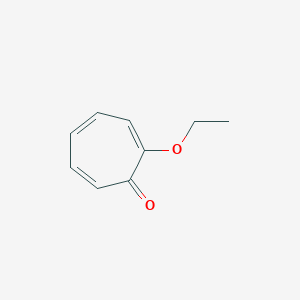
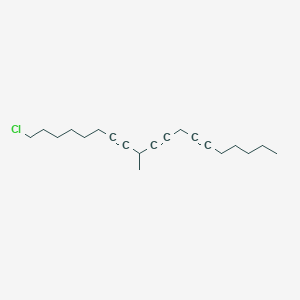

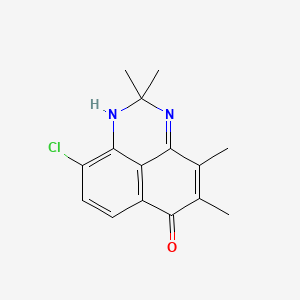
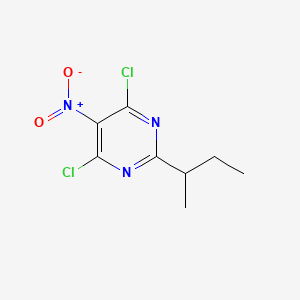
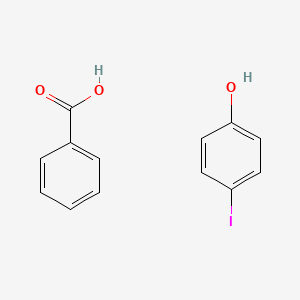
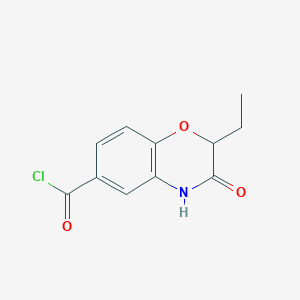
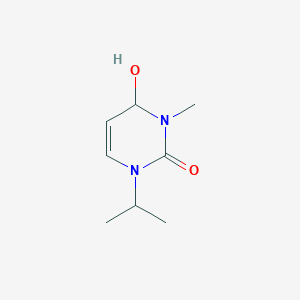

![1-{[(Pyridin-3-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14567282.png)
![1-[(3,4-Difluorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14567285.png)
